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An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction: The Versatility of the Boronic Acid
Moiety

Phenylboronic acids (PBAS) represent a class of organic compounds characterized by a phenyl
ring attached to a B(OH)2 group. The boron atom, being sp2-hybridized with a vacant p-orbital,
imparts a mild Lewis acidic character to the molecule[1]. This electronic configuration is the
cornerstone of their diverse reactivity and broad utility in science. For decades, their primary
application was in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern
organic synthesis for creating carbon-carbon bonds. However, the unique ability of the boronic
acid group to form reversible covalent bonds with diols, particularly in aqueous environments,
has propelled these compounds into the forefront of medicinal chemistry and biotechnology[1]

[2].

This property allows boronic acids to target glycoproteins and saccharides, leading to the
development of advanced glucose sensors and drug delivery systems[3][4][5]. Furthermore,
the boron atom's ability to form a stable, tetrahedral intermediate with the hydroxyl group of
serine residues in enzyme active sites has established boronic acids as a potent class of
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enzyme inhibitors[6][7][8]. The approval of Bortezomib, a boronic acid-based proteasome
inhibitor, by the FDA for treating multiple myeloma underscored the therapeutic potential of this
chemical class[6][9].

This guide provides a detailed technical overview of a specific derivative, 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid, for researchers, scientists, and drug
development professionals. We will delve into its molecular structure, physicochemical
properties, analytical characterization, and potential applications, grounding the discussion in
established scientific principles.

PART 1: Molecular Profile and Physicochemical
Properties

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a synthetic compound featuring
a phenylboronic acid core functionalized at the meta-position with a
dimethylaminoethylcarbamoyl side chain. This specific substitution pattern offers a combination
of features: the reactive boronic acid head, a rigid phenyl linker, and a flexible, basic side chain,
suggesting potential for specific molecular interactions and favorable pharmacokinetic
properties.

The IUPAC name for this compound is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic
acid[10]. Its chemical structure is depicted below:

l=.Chemical structure of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Image Credit: BOC Sciences[11]

Quantitative Data Summary

A summary of the key chemical identifiers and computed physicochemical properties is
provided in the table below for quick reference. These parameters are crucial for experimental
design, including solvent selection, dosage formulation, and predicting biological behavior.
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Parameter Value Source
CAS Number 850567-31-6 [10][11][12]
Molecular Formula C11H17BN203 [1O][11][12]
Molecular Weight 236.08 g/mol [10][11][12]
CN(C)CCNC(C1=CC(B(0)0O)=
SMILES [12]
CC=C1)=0
Topological Polar Surface Area
72.8 A2 [12]
(TPSA)
LogP (calculated) -1.3422 [12]
Hydrogen Bond Donors 3 [12]
Hydrogen Bond Acceptors 4 [12]
Rotatable Bonds 5 [12]
Commercially Available Purity >98% [12]
Recommended Storage Sealed in dry, 2-8°C [12][13]

PART 2: Synthesis and Structural Characterization
Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a chemically sound and common
approach to generating this molecule involves a standard amidation reaction. The logical
precursors would be 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. The
reaction is typically facilitated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate
the carboxylic acid, enabling nucleophilic attack by the primary amine of the diamine.

The choice of a peptide coupling agent over harsher methods (like converting the carboxylic
acid to an acyl chloride) is crucial. Boronic acids are sensitive to strongly acidic, basic, or
oxidative conditions, which can lead to protodeboronation (loss of the B(OH)2 group) or other
side reactions. Peptide coupling reagents operate under mild conditions, preserving the
integrity of the boronic acid moiety.
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Caption: Proposed workflow for the synthesis via peptide coupling.

Analytical Methodologies: A Self-Validating System

Confirming the identity, purity, and structure of the final compound requires a multi-pronged
analytical approach. Each technique provides orthogonal data, creating a self-validating system
that ensures trustworthiness.

NMR is indispensable for unambiguous structural elucidation.

e 1H and 3C NMR: These spectra confirm the carbon-hydrogen framework. Key expected
signals would include aromatic protons in the 7-8 ppm range, methylene protons adjacent to
the amide and amine groups, and the characteristic N-methyl protons.

o 1B NMR: This technique is particularly powerful for characterizing boronic acids[14][15]. The
chemical shift of the boron nucleus is highly sensitive to its coordination environment. For 3-
(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, the trigonal planar (sp?) boron
atom is expected to show a relatively broad signal around 28-33 ppm[16][17]. Upon binding
to a diol or a serine residue, the boron center becomes tetrahedral (sp3), causing a
significant upfield shift to approximately 5-9 ppm[18]. This shift provides a direct method for
monitoring binding events in solution.

Mass spectrometry confirms the molecular weight of the compound. However, the analysis of
boronic acids by MS is notoriously challenging due to their propensity to undergo dehydration
in the gas phase to form cyclic trimers known as boroxines[19][20]. This can lead to complex
spectra with ions corresponding to the monomer, dimer, and trimer, complicating interpretation.

Field-Proven Insight: To mitigate this, modern high-throughput analysis often employs Ultra-
High-Performance Liquid Chromatography coupled with Electrospray lonization Mass
Spectrometry (UPLC-ESI-MS)[21][22]. The soft ionization of ESI, combined with optimized
solvent conditions, can minimize in-source dehydration and boroxine formation, favoring the
observation of the protonated molecular ion [M+H]* or the deprotonated ion [M-H]~[22][23].

Experimental Protocol: UPLC-MS Analysis of Boronic Acids

o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile
and 10 mM aqueous ammonium acetate.
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e Chromatography:
o Column: Acquity BEH C18 or equivalent (e.g., 1.7 um, 2.1 x 50 mm).
o Mobile Phase A: 10 mM Ammonium Acetate in Water.
o Mobile Phase B: Acetonitrile.
o Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.
o Flow Rate: 0.5 mL/min.
o Column Temperature: 40°C.
e Mass Spectrometry (ESI):

o lonization Mode: Positive and Negative modes should be scanned to identify the most
stable ion. For this molecule, the basic dimethylamino group makes it a good candidate for
positive mode detection ([M+H]* at m/z 237.1).

o Capillary Voltage: 3.0 kV.

o Cone Voltage: 30 V.

o Source Temperature: 150°C.

o Desolvation Temperature: 400°C.

o Rationale: The use of ammonium acetate as a mobile phase modifier helps to form
adducts that are easily ionized while minimizing the harsh conditions that promote
dehydration[21][22].

PART 3: Potential Applications in Drug Discovery

The molecular architecture of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid
makes it a compelling candidate for several therapeutic applications, primarily as an enzyme
inhibitor.
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Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in processes ranging from digestion to
blood clotting and are implicated in numerous diseases. They feature a catalytic triad in their
active site, including a crucial serine residue. Boronic acids act as transition-state analog
inhibitors of these enzymes[24].

The mechanism involves the nucleophilic attack of the serine hydroxyl group on the
electrophilic boron atom. This forms a reversible, covalent, tetrahedral adduct that mimics the
high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic
activity[7][8]. The stability of this adduct, and thus the potency of the inhibitor, is influenced by
the substituents on the phenyl ring, which engage in secondary interactions within the
enzyme's binding pockets. The dimethylaminoethylcarbamoy! side chain of the title compound
provides hydrogen bonding capabilities and a potential positive charge (at physiological pH)
that could be exploited for specific interactions to enhance binding affinity and selectivity.
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Caption: General mechanism of serine protease inhibition by a boronic acid.

Further Potential in Drug Delivery and Diagnostics

Beyond direct inhibition, phenylboronic acid derivatives are extensively explored for targeted
drug delivery and diagnostics[2][4].

e Targeting Sialic Acid: Many cancer cells overexpress sialic acid residues on their surface.
The boronic acid moiety can bind to the diol groups of these sialic acids, providing a
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mechanism for targeted delivery of cytotoxic agents or imaging probes to tumor sites[2][4].

» pH-Responsive Systems: The boronate ester bond formed between a boronic acid and a diol
is labile and its stability is pH-dependent. This property can be harnessed to create "smart”
nanoparticles that release their therapeutic payload in the acidic microenvironment of a
tumor or within the endosome of a cell[5].

Conclusion

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a molecule of significant
interest, built upon the versatile and powerful boronic acid scaffold. Its structure combines a
reactive "warhead" with a functionalized side chain that can be tailored for specific molecular
recognition. A thorough understanding of its physicochemical properties, coupled with robust
analytical characterization using orthogonal techniques like NMR and optimized MS protocols,
provides the necessary foundation for its exploration. The proven mechanism of boronic acids
as enzyme inhibitors, particularly for serine proteases, and their emerging roles in targeted
drug delivery position this compound and its analogs as valuable tools for researchers and
scientists in the ongoing development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-
triggered drug delivery+ - PMC [pmc.ncbi.nim.nih.gov]

4. japsonline.com [japsonline.com]

5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24420252/
https://japsonline.com/abstract.php?article_id=4143&sts=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423828/
https://www.benchchem.com/product/b1439238?utm_src=pdf-body
https://www.benchchem.com/product/b1439238?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://pubmed.ncbi.nlm.nih.gov/24420252/
https://pubmed.ncbi.nlm.nih.gov/24420252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968588/
https://japsonline.com/abstract.php?article_id=4143&sts=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423828/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed
[pubmed.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. Boronic Acids as Prospective Inhibitors of Metallo-B-Lactamases: Efficient Chemical
Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed
[pubmed.ncbi.nim.nih.gov]

9. benthamdirect.com [benthamdirect.com]

10. 3-[2-(Dimethylamino)ethylcarbamoyl]benzeneboronic acid, 96%, Thermo Scientific
Chemicals | Fisher Scientific [fishersci.ca]

11. bocsci.com [bocsci.com]
12. chemscene.com [chemscene.com]

13. 3-(2-(DIMETHYLAMINO)ETHYLCARBAMOYL)PHENYLBORONIC ACID, PINACOL
ESTER | 840521-76-8 [m.chemicalbook.com]

14. researchgate.net [researchgate.net]

15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl
Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nim.nih.gov]

16. pubs.acs.org [pubs.acs.org]

17. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic
nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D20B00232A [pubs.rsc.org]

18. par.nsf.gov [par.nsf.gov]
19. pubs.acs.org [pubs.acs.org]
20. benchchem.com [benchchem.com]

21. A high throughput analysis of boronic acids using ultra high performance liquid
chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC
Publishing) [pubs.rsc.org]

22. A high throughput analysis of boronic acids using ultra high performance liquid
chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC
Publishing) [pubs.rsc.org]

23. researchgate.net [researchgate.net]

24. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24934348/
https://pubmed.ncbi.nlm.nih.gov/24934348/
https://www.mdpi.com/1420-3049/26/7/2026
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://www.benthamdirect.com/content/journals/cmc/10.2174/0929867321666140601200803
https://www.fishersci.ca/shop/products/3-2-dimethylamino-ethylcarbamoyl-benzeneboronic-acid-96-thermo-scientific/p-7034799
https://www.fishersci.ca/shop/products/3-2-dimethylamino-ethylcarbamoyl-benzeneboronic-acid-96-thermo-scientific/p-7034799
https://www.bocsci.com/3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid-cas-850567-31-6-item-35789.html
https://www.chemscene.com/product/850567-31-6.html
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB7476240.htm
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB7476240.htm
https://www.researchgate.net/publication/290196561_CHAPTER_2_11B_NMR_and_its_uses_in_structural_characterization_of_boronic_acids_and_boronate_esters
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubs.acs.org/doi/10.1021/jp101416k
https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob00232a
https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob00232a
https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob00232a
https://par.nsf.gov/servlets/purl/10434693
https://pubs.acs.org/doi/10.1021/ac2002565
https://www.benchchem.com/pdf/Mass_Spectrometry_of_7_Heptylnaphthalen_2_yl_boronic_Acid_and_its_Derivatives_A_Comparative_Guide.pdf
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g/unauth
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g/unauth
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g/unauth
https://www.researchgate.net/publication/280715013_Analysis_of_Boronic_Acids_Without_Chemical_Derivatisation
https://www.mdpi.com/1422-0067/26/9/4182
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» To cite this document: BenchChem. [molecular structure and weight of 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid.]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1439238#molecular-structure-and-
weight-of-3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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